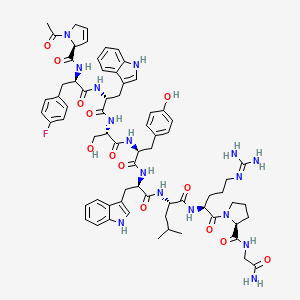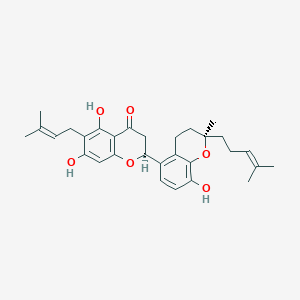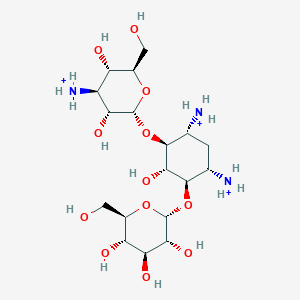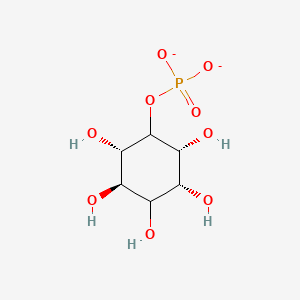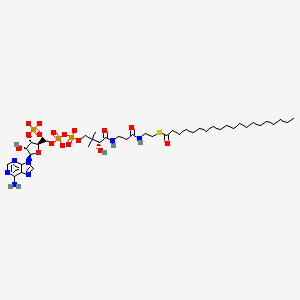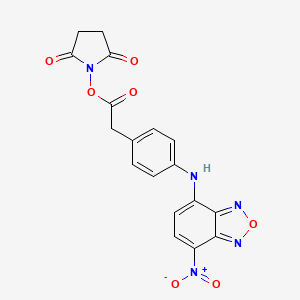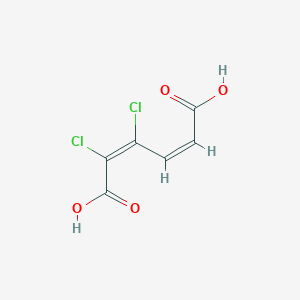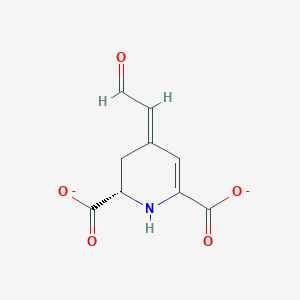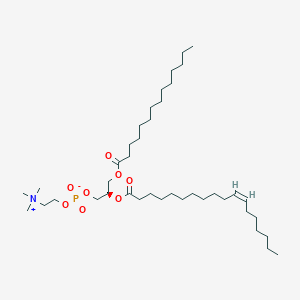![molecular formula C12H11ClN6 B1261399 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)
5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a complex heterocyclic compound This compound is notable for its unique structure, which combines elements of pyrrolo[2,3-d]pyrimidine and imidazo[4,5-c]pyridine
Applications De Recherche Scientifique
5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, particularly for targeting protein kinase B (PKB or Akt), which is involved in cell proliferation and survival.
Cancer Research: The compound has shown promise in inhibiting the growth of human tumor xenografts in preclinical studies.
Biological Studies: It is used to study the PI3K-PKB-mTOR signaling pathway, which is frequently deregulated in cancer.
Méthodes De Préparation
The synthesis of 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate . This involves a seven-step synthesis process that includes the formation of intermediates such as 4-hydroxypyrrolo[2,3-d]pyrimidine, which is then converted into the target molecule . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxidation of the terminal double bond using reagents like potassium osmate hydrate and sodium periodate.
Substitution: Chlorination of carbonyl groups with phosphorus oxychloride to form dichloro pyrimidine rings.
Cyclization: The cyclization of intermediates to form the final heterocyclic structure.
Common reagents used in these reactions include diethyl malonate, phosphorus oxychloride, and potassium osmate hydrate. The major products formed from these reactions are intermediates that eventually lead to the formation of the target compound.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting kinase activity. It targets protein kinase B (PKB or Akt), a key component of the PI3K-PKB-mTOR signaling pathway . By binding to the active site of PKB, it prevents the phosphorylation and activation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors but differ in their selectivity and potency.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent antitubercular activity.
The uniqueness of 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine lies in its specific structure, which provides a distinct binding affinity and selectivity for PKB, making it a valuable candidate for further research in cancer therapy.
Propriétés
Formule moléculaire |
C12H11ClN6 |
|---|---|
Poids moléculaire |
274.71 g/mol |
Nom IUPAC |
5-chloro-4-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H11ClN6/c13-7-3-14-11-10(7)12(18-6-17-11)19-2-1-8-9(4-19)16-5-15-8/h3,5-6H,1-2,4H2,(H,15,16)(H,14,17,18) |
Clé InChI |
YFFJXGRXFASBDL-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=CN2)C3=NC=NC4=C3C(=CN4)Cl |
SMILES canonique |
C1CN(CC2=C1N=CN2)C3=NC=NC4=C3C(=CN4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



